molecular formula C13H19N3O3 B10852389 Octanedioic acid hydroxyamide pyridin-4-ylamide

Octanedioic acid hydroxyamide pyridin-4-ylamide

Cat. No.: B10852389
M. Wt: 265.31 g/mol
InChI Key: RJMOPRKLNDSPIG-UHFFFAOYSA-N
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Description

Octanedioic acid hydroxyamide pyridin-4-ylamide is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring and hydroxyamide functional groups. This compound has garnered interest due to its potential as a histone deacetylase inhibitor, which makes it relevant in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanedioic acid hydroxyamide pyridin-4-ylamide typically involves the reaction of octanedioic acid with hydroxylamine and pyridin-4-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Octanedioic acid+Hydroxylamine+Pyridin-4-ylamineOctanedioic acid hydroxyamide pyridin-4-ylamide\text{Octanedioic acid} + \text{Hydroxylamine} + \text{Pyridin-4-ylamine} \rightarrow \text{this compound} Octanedioic acid+Hydroxylamine+Pyridin-4-ylamine→Octanedioic acid hydroxyamide pyridin-4-ylamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyamide group.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.

    Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Octanedioic acid hydroxyamide pyridin-4-ylamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting histone deacetylases, which are enzymes involved in gene expression regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit histone deacetylases, leading to the reactivation of tumor suppressor genes.

    Industry: May be used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The primary mechanism of action of octanedioic acid hydroxyamide pyridin-4-ylamide involves the inhibition of histone deacetylases. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The reactivation of tumor suppressor genes can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • Octanedioic acid bis-hydroxyamide
  • Octanedioic acid hydroxyamide pyridin-2-ylamide
  • PCI-34051
  • PSAMMAPLIN A

Comparison: Octanedioic acid hydroxyamide pyridin-4-ylamide is unique due to its specific pyridine ring substitution at the 4-position, which may confer distinct binding properties and biological activities compared to its analogs. For example, PCI-34051 is another histone deacetylase inhibitor but with different structural features that may affect its selectivity and potency .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N'-hydroxy-N-pyridin-4-yloctanediamide

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-7-9-14-10-8-11)5-3-1-2-4-6-13(18)16-19/h7-10,19H,1-6H2,(H,16,18)(H,14,15,17)

InChI Key

RJMOPRKLNDSPIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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